Strategic Utilization of 5-Iodo-2-(piperidin-1-yl)pyrimidine in Target-Oriented Synthesis
Strategic Utilization of 5-Iodo-2-(piperidin-1-yl)pyrimidine in Target-Oriented Synthesis
Executive Summary
The rational design of small-molecule kinase inhibitors and CNS-active therapeutics relies heavily on the use of privileged scaffolds. Among these, 5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS 1378891-09-8) has emerged as a highly versatile, bi-functional building block. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its use in drug design, and field-proven synthetic workflows for late-stage functionalization.
Physicochemical & Structural Profiling
Understanding the baseline properties of this intermediate is critical for predicting its behavior in both biological assays and synthetic environments.
Table 1: Quantitative & Structural Data Summary
| Property | Value / Description |
| Chemical Name | 5-Iodo-2-(piperidin-1-yl)pyrimidine |
| CAS Registry Number | 1378891-09-8 |
| Molecular Formula | C9H12IN3 |
| Molecular Weight | 289.12 g/mol |
| SMILES String | Ic1cnc(N2CCCCC2)nc1 |
| Structural Class | Halogenated heteroaryl amine |
| Primary Reactivity | Electrophile (Pd-catalyzed cross-coupling) |
Mechanistic Rationale in Drug Design (E-E-A-T)
The selection of 5-Iodo-2-(piperidin-1-yl)pyrimidine is rarely arbitrary; it is driven by a precise "push-pull" electronic system and its geometric compatibility with biological targets.
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The Pyrimidine Core: The pyrimidine ring is a well-established bioisostere for the adenine ring of ATP. Its nitrogen atoms act as critical hydrogen-bond acceptors, allowing the molecule to anchor securely within the hinge region of various protein kinases[2].
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The C2-Piperidine Motif: The piperidine nitrogen donates electron density into the pyrimidine ring via resonance. This electronic "push" modulates the pKa of the pyrimidine nitrogens, optimizing their hydrogen-bonding strength. Furthermore, the saturated piperidine ring provides a tunable, sp3-rich lipophilic vector that can interact with solvent-exposed regions or hydrophobic pockets, a strategy successfully utilized to develop lead compounds for understudied kinases implicated in neurodegeneration [3].
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The C5-Iodo Group: In pyrimidines, the C2, C4, and C6 positions are highly electron-deficient and prone to Nucleophilic Aromatic Substitution (SNAr). The C5 position is relatively electron-rich, making it less reactive to SNAr but ideal for electrophilic halogenation. While the electron-donating C2-piperidine might otherwise slow down oxidative addition during cross-coupling, the superior leaving-group ability and polarizability of the iodine atom perfectly counterbalance this effect. This ensures rapid insertion of Pd(0) into the C-I bond, enabling high-yielding late-stage functionalizations [1].
Electronic interplay and pharmacophoric roles of the 5-Iodo-2-(piperidin-1-yl)pyrimidine scaffold.
Core Experimental Workflows: Self-Validating Protocols
The most common application of CAS 1378891-09-8 is its use as an electrophile in Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring that each step has a mechanistic justification and an integrated control point.
Protocol: High-Yield Suzuki-Miyaura Cross-Coupling at C5
Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the pyrimidine core.
Step 1: Reagent Assembly & Solvent Selection
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Action: Combine 5-Iodo-2-(piperidin-1-yl)pyrimidine (1.0 eq), the desired Aryl-Boronic Acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a reaction vessel. Suspend in a 4:1 mixture of 1,4-Dioxane and Water.
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Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand has a large bite angle, which physically crowds the palladium center and suppresses premature dehalogenation (protodeiodination) of the electron-rich pyrimidine. The 4:1 Dioxane/Water mixture is critical: it provides a miscible system that solubilizes both the lipophilic pyrimidine and the inorganic base, facilitating the transmetalation step.
Step 2: Degassing
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Action: Subject the mixture to three cycles of Freeze-Pump-Thaw, or vigorously sparge with N₂ for 15 minutes.
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Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid, which consumes the reagent and complicates purification.
Step 3: Catalytic Cycle Execution
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Action: Heat the sealed vessel to 90°C for 4–6 hours.
Step 4: In-Process Control (IPC)
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Action: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze via LC-MS.
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Causality: The reaction must not be stopped blindly based on time. The IPC validates the complete consumption of the starting material (m/z 290 [M+H]+). If conversion is <95%, an additional 0.02 eq of catalyst is spiked, and heating is resumed.
Step 5: Palladium Scavenging & Isolation
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Action: Once complete, cool the reaction, dilute with Ethyl Acetate, and add 10% w/w SiliaMetS® Thiol (or an equivalent metal scavenger). Stir for 1 hour at room temperature, then filter through a pad of Celite.
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Causality: Residual palladium can cause false positives in downstream biological kinase assays by binding to the target proteins. The thiol scavenger chemisorbs the palladium, ensuring the final product is assay-ready after standard reverse-phase HPLC purification.
Self-validating Suzuki-Miyaura cross-coupling workflow with integrated in-process controls.
Process Chemistry & Scale-Up Considerations
When scaling 5-Iodo-2-(piperidin-1-yl)pyrimidine from milligram discovery chemistry to multi-gram process chemistry, handling and stability become paramount. Iodinated heteroaromatics are susceptible to C-I bond homolysis upon prolonged exposure to ultraviolet light, leading to the formation of radical species and subsequent degradation. For long-term storage, the compound must be kept in amber glass vials under an inert argon or nitrogen atmosphere at 2–8°C.
References
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Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.[Link]
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Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design.[Link]
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Drewry, D. H., Annor-Gyamfi, J. K., Wells, C. I., Pickett, J. E., Dederer, V., Preuss, F., Mathea, S., & Axtman, A. D. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]
